

L-745,870 Trihydrochloride and Motor Impairment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-745870 trihydrochloride	
Cat. No.:	B570682	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-745,870 trihydrochloride, focusing on its potential effects on motor function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-745,870?

L-745,870 is a potent and selective dopamine D4 receptor antagonist.[1][2][3] It exhibits high affinity for the D4 receptor subtype, with significantly lower affinity for D2 and D3 receptors.[1] [3][4] The compound also shows moderate affinity for 5-HT2 receptors, sigma sites, and α -adrenoceptors.[1][3][5]

Q2: What are the known effects of L-745,870 on motor function?

At high doses, L-745,870 has been observed to impair motor performance in animal models.[6] In rats, it can reduce spontaneous locomotor activity, and in mice, it can decrease the time spent on a rotarod.[6] In squirrel monkeys, oral administration of L-745,870 at 10 mg/kg induced mild sedation, with extrapyramidal motor symptoms like bradykinesia becoming apparent at 30 mg/kg.[1][3] Lower doses have been reported to have no observable behavioral effects in monkeys.[1][3]

Q3: Can L-745,870 induce catalepsy?



Yes, but typically at high doses. In mice, L-745,870 was found to induce catalepsy at a dose of 100 mg/kg. This effect is likely due to the occupation of dopamine D2 receptors at such high concentrations.[6]

Q4: Has L-745,870 been effective in human trials for psychosis?

Despite showing antipsychotic effects in animal models, L-745,870 was found to be ineffective as an antipsychotic agent in human clinical trials.[2][7]

Troubleshooting Guide: Unexpected Motor Impairment

Issue: My animal subjects are exhibiting significant motor impairment (e.g., sedation, reduced locomotion, catalepsy) after administration of L-745,870, which is confounding the results of my primary experiment.



Potential Cause	Troubleshooting Steps	
Dose is too high	L-745,870's effects on motor function are dose-dependent. Review the literature for the minimum effective dose for D4 receptor antagonism in your model system. Consider performing a dose-response study to identify a dose that provides the desired D4 receptor occupancy without causing significant motor side effects. For instance, a dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity in rats, while 100 mg/kg induced catalepsy in mice.[6]	
Off-target effects	At higher concentrations, L-745,870 can bind to dopamine D2 receptors, which is a likely cause of extrapyramidal symptoms.[6] If your experimental goals allow, consider using a lower dose to maintain selectivity for the D4 receptor.	
Animal model sensitivity	Different species and even strains can have varying sensitivities to pharmacological agents. The pharmacokinetic properties of L-745,870, such as its good oral bioavailability (20-60%) and plasma half-life (2.1-2.8 hours) in rats and monkeys, should be considered.[1][3] If possible, consult literature specific to your chosen animal model.	
Interaction with other experimental factors	Consider if other elements of your experimental protocol (e.g., other administered compounds, environmental stressors) could be interacting with L-745,870 to produce the observed motor deficits.	

Quantitative Data Summary

Table 1: Receptor Binding Affinity of L-745,870



Receptor Subtype	Ki (nM)
Dopamine D4	0.43 - 0.51[1][3][4]
Dopamine D2	960[1][3][4]
Dopamine D3	2300[1][3][4]

Table 2: Effective Doses of L-745,870 Inducing Motor Impairment in Rodents

Animal Model	Motor Impairment	Minimum Effective Dose
Rat	Reduced spontaneous locomotor activity	30 mg/kg[6]
Mouse	Reduced time on rotarod	100 mg/kg[6]
Mouse	Catalepsy	100 mg/kg[6]

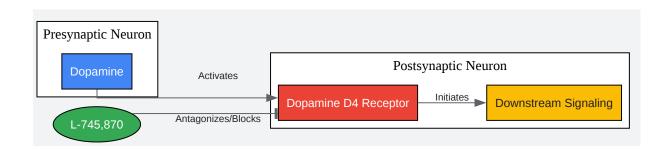
Experimental Protocols

- 1. Assessment of Spontaneous Locomotor Activity in Rats
- Objective: To evaluate the effect of L-745,870 on spontaneous movement.
- Apparatus: An open-field arena equipped with automated photobeam tracking systems.
- Procedure:
 - Acclimate rats to the testing room for at least 60 minutes prior to the experiment.
 - Administer L-745,870 or vehicle control at the desired dose(s) (e.g., 30 mg/kg).
 - Place the rat in the center of the open-field arena.
 - Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).



- Analyze the data to compare the activity levels between the L-745,870 and vehicle-treated groups.
- 2. Rotarod Test for Motor Coordination in Mice
- Objective: To assess motor coordination and balance.
- Apparatus: An accelerating rotarod device.
- Procedure:
 - Train the mice on the rotarod at a constant speed for a set duration on consecutive days prior to the experiment until a stable baseline performance is achieved.
 - On the test day, administer L-745,870 or vehicle control at the desired dose(s) (e.g., 100 mg/kg).
 - At a predetermined time post-injection, place the mouse on the rotating rod.
 - The rod is then set to accelerate at a constant rate.
 - Record the latency to fall from the rod.
 - Compare the fall latencies between the different treatment groups.

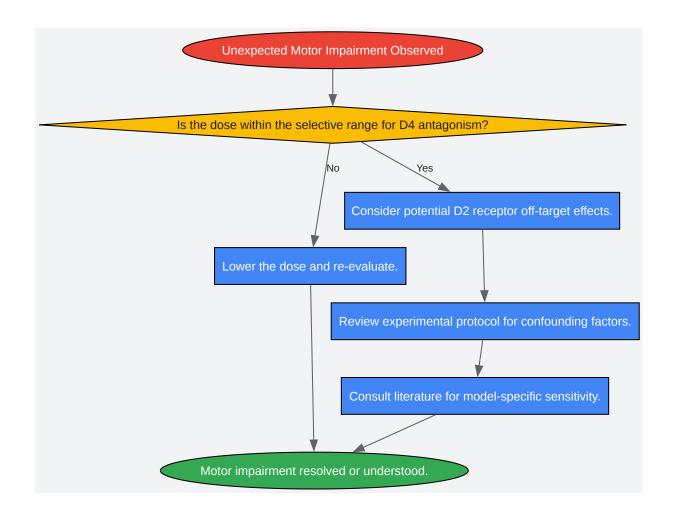
Visualizations



Click to download full resolution via product page

Caption: Mechanism of action of L-745,870 as a D4 receptor antagonist.





Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected motor impairment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. medchemexpress.com [medchemexpress.com]
- 2. L-745,870 Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-745,870 trihydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-745,870 Trihydrochloride and Motor Impairment: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570682#I-745-870-trihydrochloride-and-motor-impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





